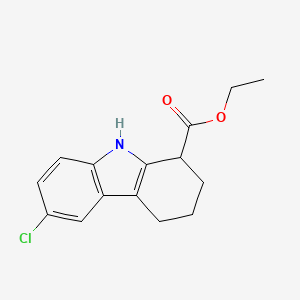

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

CAS No.: 49844-36-2

Cat. No.: VC2503510

Molecular Formula: C15H16ClNO2

Molecular Weight: 277.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49844-36-2 |

|---|---|

| Molecular Formula | C15H16ClNO2 |

| Molecular Weight | 277.74 g/mol |

| IUPAC Name | ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate |

| Standard InChI | InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3 |

| Standard InChI Key | KWLHEFQPHANDGF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl |

| Canonical SMILES | CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Properties

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate belongs to the carbazole family, a class of heterocyclic compounds containing a tricyclic structure with a central pyrrole ring fused to two benzene rings. The compound features a chloro substituent at the 6-position and an ethyl carboxylate group at the 1-position of the tetrahydrocarbazole scaffold.

The basic chemical identity parameters of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 49844-36-2 |

| Molecular Formula | C₁₅H₁₆ClNO₂ |

| Molecular Weight | 277.74 g/mol |

| IUPAC Name | ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate |

| Standard InChI | InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3 |

| Standard InChIKey | KWLHEFQPHANDGF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl |

The structural characteristics of this compound include a partially saturated carbazole core structure, with the tetrahydro prefix indicating partial hydrogenation of one of the rings. The compound contains an NH group in the carbazole core, a chlorine atom as a substituent, and an ethyl ester functional group.

Structural Features and Functional Groups

The molecule's structure can be broken down into several key components:

-

A fused tricyclic ring system forming the carbazole skeleton

-

A chlorine atom at the 6-position providing halogen functionality

-

An ethyl carboxylate (ester) group at the 1-position

-

A partially saturated ring system (tetrahydro) affecting the conformational properties

-

The secondary amine (NH) in the pyrrole ring serving as a potential hydrogen bond donor

These structural elements collectively determine the compound's physical properties, reactivity, and biological activities. The chlorine substituent enhances lipophilicity and may facilitate binding interactions with biological targets, while the ethyl ester group serves as a reactive site for further chemical modifications.

Synthesis and Preparation Methods

The synthesis of ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate typically follows established organic chemistry procedures, with the primary method being the esterification of the corresponding carboxylic acid.

Standard Synthesis Approach

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate is typically synthesized through the esterification of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid with ethanol. This process involves the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.

Multi-Stage Synthesis Process

A more detailed synthetic pathway, as described in patent literature, involves multiple stages:

Stage 1: Formation of Key Intermediate

The synthesis begins with ethyl-2-cyclohexanone-carboxylate, which undergoes bromination to form 3-bromo-2-oxo-cyclohexanecarboxylic acid ethyl ester. This reaction is typically conducted in dichloromethane (DCM) as the solvent at low temperatures (0-5°C) .

Stage 2: Formation of Carbazole Structure

The brominated intermediate then reacts with 4-chloroaniline in ethanol under reflux conditions. This step involves the formation of the carbazole ring system through a condensation reaction. The process can be optimized through intermediate azeotropic distillations to remove water, which drives the reaction toward completion .

Stage 3: Final Product Isolation and Purification

After the reaction is complete, the product is typically isolated through crystallization from suitable solvents such as cyclohexane. The crude product may undergo recrystallization to improve purity .

-

Ethyl-2-cyclohexanone-carboxylate + Br₂ → 3-bromo-2-oxo-cyclohexanecarboxylic acid ethyl ester

-

3-bromo-2-oxo-cyclohexanecarboxylic acid ethyl ester + 4-chloroaniline → ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

This synthetic approach has been optimized for industrial-scale production, with reported yields of approximately 63.8% and high purity (HPLC purity of 97.6%) .

Chemical Reactivity and Transformations

The ethyl ester functionality in ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate makes it particularly suitable for various chemical transformations, serving as a versatile intermediate in synthetic pathways.

Hydrolysis to Carboxylic Acid

One significant transformation is the hydrolysis of the ethyl ester group to yield 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. This reaction typically employs sodium hydroxide in ethanol at room temperature for approximately 1 hour, with reported yields of around 91% .

Amidation Reactions

The ester group can also undergo amidation to form various amide derivatives. A particularly important transformation is the conversion to 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, which exhibits significant biological activity .

The amidation process typically utilizes ammonia in methanolic solution under moderate pressure and temperature conditions (60-65°C, 2.3 bar) for extended periods (approximately 48 hours). After the reaction, the product is isolated through precipitation and purification by recrystallization, with yields in the range of 70-85% .

Another amide derivative that can be synthesized is 6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, which represents a further functionalization of the carboxyl group .

Applications in Pharmaceutical Research

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate serves primarily as a key precursor in the synthesis of bioactive compounds, particularly those targeting Sirt1 inhibition.

Precursor for Sirt1 Inhibitors

The compound is particularly valuable as an intermediate in the synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (also known as Selisistat or EX-527), which has been extensively investigated as a Sirt1 inhibitor . Sirt1 (Sirtuin 1) is an NAD⁺-dependent deacetylase that regulates various cellular processes, including metabolism, stress responses, and aging.

Selisistat, derived from ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate, has shown potential therapeutic applications in multiple conditions:

-

Cancer treatment

-

Metabolic diseases, including type I and type II diabetes

-

Obesity and related metabolic disorders

-

Neurodegenerative conditions, particularly those involving polyglutamine aggregation

Applications in Neurodegenerative Disease Research

Derivatives of ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate have been specifically investigated for potential applications in several neurodegenerative conditions:

-

Alzheimer's disease

-

Parkinson's disease

-

Amyotrophic lateral sclerosis

-

Huntington's disease

-

Spinobulbar muscular atrophy (Kennedy's disease)

-

Dentatorubro-pallidoluysian atrophy

These applications stem from the role of Sirt1 in cellular processes related to neurodegeneration, particularly in protein aggregation disorders and cellular stress responses.

Related Compounds and Derivatives

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate belongs to a broader family of carbazole derivatives, many of which share structural similarities but differ in their substitution patterns or functional groups.

Direct Derivatives

Several compounds directly derived from ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate have been reported in the literature:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | 50639-66-2 | C₁₃H₁₂ClNO₂ | 249.69 |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | 49843-98-3 | C₁₃H₁₃ClN₂O | 248.71 |

| 6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | - | C₁₅H₁₇ClN₂O | 276.76 |

| (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | - | C₁₃H₁₂ClNO₂ | 249.69 |

The carboxylic acid derivative (6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid) serves as an important intermediate in the synthesis of amide derivatives and can be prepared by hydrolysis of the ethyl ester .

The primary amide derivative (6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide) represents the most significant bioactive compound in this series, with demonstrated Sirt1 inhibitory activity .

Structurally Related Carbazoles

Other structurally related carbazoles that share the basic tetrahydrocarbazole scaffold but differ in substitution patterns include:

-

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (CAS: 36684-65-8) - Lacks the carboxylate functionality

-

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate (CAS: 874968-47-5) - Features the carboxylate group at the 3-position rather than the 1-position

-

Ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate - Contains a hydroxyl group at the 1-position and the carboxylate at the 6-position

-

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate - Features a ketone functionality at the 1-position

These structural analogs demonstrate the versatility of the tetrahydrocarbazole scaffold for chemical modifications and structure-activity relationship studies in pharmaceutical research.

Physicochemical Properties and Stability

While specific physicochemical data for ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate is limited in the available literature, information can be inferred from related compounds and general trends in carbazole chemistry.

The 6-chloro-2,3,4,9-tetrahydro-1H-carbazole base compound has a reported melting point of 145-148°C and a calculated boiling point of approximately 358.8±37.0°C at 760 mmHg, with a density of about 1.3±0.1 g/cm³ . The addition of the ethyl carboxylate group would likely modify these properties.

For the derived carboxamide compound (6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide), stability studies have indicated good stability under standard storage conditions. When stored at 40°C/75% relative humidity or 25°C/60% relative humidity in appropriate packaging, the compound maintains its polymorphic form and purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume